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molecular formula Al2H2O6Si B8732450 Bentonite CAS No. 1340-69-8

Bentonite

Cat. No. B8732450
M. Wt: 180.06 g/mol
InChI Key: SVPXDRXYRYOSEX-UHFFFAOYSA-N
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Patent
US04144065

Procedure details

As examples of such useful materials mention may be made of aluminum magnesium silicates such as attapulgites, such as "Pharmasorb" trade name of Englehard Minerals and Chemicals Corporation for an activated attapulgite typically containing about 67.0% silicon dioxide, 12.5% aluminum oxide, 11.0% magnesium oxide, 4.0% ferric oxide, 2.5% calcium oxide and 3.0% others; "Mineral Colloid BP" trade name of Georgia Kaolin Company for a highly refined montmorillonite, a naturally occurring colloid, light amber in color, fine thin flakes or microgranules, insoluble in water and organic solvents but dispersing in water to form a colloidal suspension, pH around 8.5-9.5, typically containing about 58.2% silicon dioxide, 23.1% aluminum oxide, 4.0% ferric oxide, 2.5% magnesium oxide and other oxides; "Astra-tone 40" trade name of Georgia Kaolin Company for an organic-modified montmorillonite, a light buff powder; "Gelwhite L" trade name of Georgia Kaolin Company for a white montmorillonite with very low iron content, calcium and sodium being the major exchangeable cations, microgranular in form, insoluble in water and organic solvents but dispersing easily in water to form a colloidal suspension, pH about 8.5-9.5, typically containing 60.8% silicon dioxide, 21.5% aluminum oxide, 3.62% magnesium oxide, 0.9% ferric oxide, 2.21% calcium oxide, 1.30% sodium oxide, as well as other compounds; "Gelwhite GP" trade name of Georgia Kaolin Company for a white purified colloidal montmorillonite with predominantly sodium ions in exchange positions, dispersing readily in water to form a translucent gel, pH about 9.5-10, typical chemical analysis indicating 58.6% silicon dioxide, 21.2% aluminum oxide, 4.07% sodium oxide, 3.79% magnesium oxide, 2.42% calcium oxide, 0.97% ferric oxide, as well as other compounds; and "Bentolite" trade name of Georgia Kaolin Company for a white bentonite treated to eliminate the major portion of iron and other color producing impurities, e.g., "Bentolite L", pH about 7, a white powder typically containing 71.65% silicon dioxide, 15.67% aluminum oxide, 3.64% magnesium oxide, 1.66% calcium oxide, 0.34% ferric oxide, as well as other oxides, "Bentolite L- 2", a white powder, pH about 7.0, typically containing about 71.53% silicon dioxide, 15.39% aluminum oxide, 3.63% magnesium oxide, 1.66% calcium oxide, 0.72% ferric oxide, as well as other oxides, and "Bentolite H", a white powder, pH about 9.5, typically containing 69.20% silicon dioxide, 14.50% aluminum oxide, 3.35% magnesium oxide, 1.05% calcium oxide, 0.66% ferric oxide, as well as other oxides; synthetic clays such as "Barasym - SMM -- Na+ " trade name of National Lead Company, Baroid Division, for a synthetic muscovite - mica - interstratified montmorillonite with sodium surface charge, "Barasym - SMM -- K+ " trade name of National Lead Company, Baroid Division, for a synthetic muscovite - mica - interstratified montmorillonite with potassium surface charge, "Saponite" trade name of National Lead Company, Baroid Division, for a synthetic magnesium aluminum silicate clay, "Lithium Synthetic Hectorite SMH-3" trade name of National Lead Company, Baroid Division, for a synthetic magnesium fluorosilicate polymer with lithium hydroxide surface hectorite clay, "Sodium Synthetic Hectorite MSL-306" trade name of National Lead Company, Baroid Division, for a synthetic magnesium fluorosilicate polymer with sodium hydroxide surface hectorite clay, etc.
[Compound]
Name
aluminum magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
[Compound]
Name
Kaolin
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Type
reactant
Reaction Step Three
[Compound]
Name
montmorillonite
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Type
reactant
Reaction Step Four
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Type
reactant
Reaction Step Five
[Compound]
Name
Kaolin
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Type
reactant
Reaction Step Five
[Compound]
Name
montmorillonite
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Reaction Step Five
Name
calcium
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Reaction Step Five
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Reaction Step Five
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Reaction Step Six
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Reaction Step Six
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reactant
Reaction Step Six
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
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Type
reactant
Reaction Step Six
Quantity
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reactant
Reaction Step Six
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Reaction Step Nine
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Reaction Step Nine
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Reaction Step Nine
[Compound]
Name
ferric oxide
Quantity
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reactant
Reaction Step Nine
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reactant
Reaction Step Nine
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Reaction Step Ten
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Reaction Step Eleven
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0 (± 1) mol
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reactant
Reaction Step Twelve
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
Kaolin
Quantity
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Type
reactant
Reaction Step Fourteen
Name
Quantity
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Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
[Compound]
Name
Kaolin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Identifiers

REACTION_CXSMILES
[Si](=O)=[O:2].[O-2:4].[Al+3:5].[O-2:6].[O-2:7].[Al+3:8].[O-2].[Mg+2].[O-2].[Ca+2].C1CCCCCC(=O)OCCOC(=O)CCCCC1.O.[O-2].[O-2].[O-2].[O:36]=[Si:37]=[O:38].O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3].[Ca].[Na].[O-2].[Na+].[Na+]>O.[Fe]>[OH2:2].[O:4]=[Al:5][O:6][Al:8]=[O:7].[O:36]=[Si:37]=[O:38] |f:1.2.3.4.5,6.7,8.9,11.12.13.14.15.16.17.18.19.20,23.24.25,28.29.30,^1:50|

Inputs

Step One
Name
aluminum magnesium silicates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCC(=O)OCCOC(=O)CCCCC1
Step Three
Name
Kaolin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Name
Kaolin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Na+].[Na+]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Step Thirteen
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
Name
Kaolin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 16
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step 17
Name
Kaolin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a colloidal suspension, pH around 8.5-9.5
CUSTOM
Type
CUSTOM
Details
to form a colloidal suspension, pH about 8.5-9.5
CUSTOM
Type
CUSTOM
Details
"Gelwhite GP" trade name of Georgia Kaolin Company for a white purified colloidal montmorillonite with predominantly sodium ions in exchange positions
ADDITION
Type
ADDITION
Details
dispersing readily in water
CUSTOM
Type
CUSTOM
Details
to form a translucent gel, pH about 9.5-10, typical chemical analysis

Outcomes

Product
Name
Type
product
Smiles
O.O=[Al]O[Al]=O.O=[Si]=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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